molecular formula C18H38O B12582206 (15R)-15-Methylheptadecan-1-OL CAS No. 642995-40-2

(15R)-15-Methylheptadecan-1-OL

Cat. No.: B12582206
CAS No.: 642995-40-2
M. Wt: 270.5 g/mol
InChI Key: SLZGSAKEOUFNRQ-GOSISDBHSA-N
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Description

(15R)-15-Methylheptadecan-1-OL: is a long-chain fatty alcohol with a specific stereochemistry at the 15th carbon atom. This compound is part of a class of organic molecules known as fatty alcohols, which are typically derived from natural fats and oils. Fatty alcohols are known for their use in various industrial applications, including cosmetics, detergents, and lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (15R)-15-Methylheptadecan-1-OL typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of methyl 15-methylheptadecanoate using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:

CH3(CH2)13CH(CH3)COOCH3+H2CH3(CH2)13CH(CH3)CH2OH+CH3OH\text{CH}_3(\text{CH}_2)_{13}\text{CH}(\text{CH}_3)\text{COOCH}_3 + \text{H}_2 \rightarrow \text{CH}_3(\text{CH}_2)_{13}\text{CH}(\text{CH}_3)\text{CH}_2\text{OH} + \text{CH}_3\text{OH} CH3​(CH2​)13​CH(CH3​)COOCH3​+H2​→CH3​(CH2​)13​CH(CH3​)CH2​OH+CH3​OH

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process typically includes the esterification of the corresponding fatty acid followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (15R)-15-Methylheptadecan-1-OL can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form hydrocarbons, although this is less common.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: (15R)-15-Methylheptadecanal or (15R)-15-Methylheptadecanoic acid.

    Reduction: (15R)-15-Methylheptadecane.

    Substitution: (15R)-15-Methylheptadecyl chloride.

Scientific Research Applications

Chemistry: (15R)-15-Methylheptadecan-1-OL is used as a precursor in the synthesis of various complex organic molecules. It serves as an intermediate in the production of surfactants and emulsifiers.

Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cellular processes. It is also used in the formulation of lipid-based drug delivery systems.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antimicrobial agents and in the treatment of skin conditions.

Industry: this compound is utilized in the production of cosmetics, personal care products, and industrial lubricants. Its emollient properties make it valuable in formulations for skin care products.

Mechanism of Action

The mechanism of action of (15R)-15-Methylheptadecan-1-OL involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group allows it to participate in hydrogen bonding, affecting the fluidity and permeability of cell membranes. Additionally, it can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of aldehydes and acids that play roles in various biochemical pathways.

Comparison with Similar Compounds

    (15S)-15-Methylheptadecan-1-OL: The stereoisomer of (15R)-15-Methylheptadecan-1-OL with the opposite configuration at the 15th carbon.

    Heptadecan-1-OL: A straight-chain fatty alcohol without the methyl substitution at the 15th carbon.

    (15R)-15-Hydroxyheptadecanoic acid: The corresponding fatty acid with a hydroxyl group at the 15th carbon.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a methyl group at the 15th carbon. This structural feature imparts distinct physical and chemical properties, such as melting point and reactivity, compared to its isomers and analogs.

Properties

CAS No.

642995-40-2

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

(15R)-15-methylheptadecan-1-ol

InChI

InChI=1S/C18H38O/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3/t18-/m1/s1

InChI Key

SLZGSAKEOUFNRQ-GOSISDBHSA-N

Isomeric SMILES

CC[C@@H](C)CCCCCCCCCCCCCCO

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCO

Origin of Product

United States

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